N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- ESI-MS : [M+H]⁺ ion at m/z 423.47, with fragments at m/z 294.3 (Tyr-Ser-Ac) and m/z 130.1 (Leu).
- Tandem MS/MS : Cleavage at peptide bonds yields characteristic ions, confirming sequence.
Comparative Analysis with Native L-Tyrosyl-L-seryl-L-leucine
Table 2: Structural and functional comparison
The acetyl group sterically shields the serine hydroxyl, reducing hydrogen-bonding capacity and altering interaction with biological targets. This modification may redirect the peptide’s mechanism of action, as Tyroserleutide is known to induce mitochondrial swelling via direct interaction. Solid-state NMR studies suggest that tyrosine’s phenolic oxygen ionization state influences binding dynamics, a property preserved in the acetylated derivative.
Properties
Molecular Formula |
C20H29N3O7 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
UPTJEWVVYOYBFJ-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, L-leucine, to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, O-acetyl-L-serine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-tyrosine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group of O-acetyl-L-serine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.
Scientific Research Applications
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Key Structural Features:
- N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine: Contains an acetylated serine and a leucine terminus.
- N-Benzoyl-L-phenylalanyl Derivatives : These compounds (e.g., MTS derivatives) feature a benzoyl group instead of acetyl-serine, increasing hydrophobicity and altering binding affinities to enzymes like TyrRS .
- Trifluoromethyl-Substituted Analogues: Compounds such as N-[N-(3-trifluoromethylbenzoyl)-L-tyrosyl]-L-phenylalaninol incorporate electron-withdrawing groups, enhancing antiviral activity by improving target selectivity .
- Chiral Variants (e.g., N-Acetyl-D/L-Leucine) : Stereochemical differences significantly impact biological activity and metabolic pathways. For instance, N-acetyl-L-leucine levels in human saliva are markedly higher than D-forms, with diabetes-associated reductions observed in both enantiomers .
Table 1: Structural and Physicochemical Properties
| Compound Name | Key Modifications | Molecular Weight | logP | Key Functional Groups |
|---|---|---|---|---|
| This compound | O-acetyl-serine, leucine terminus | ~437.45* | -2.0 | Acetyl, tyrosine hydroxyl |
| N-Benzoyl-L-phenylalanyl-MTS | Benzoyl group, phenylalanine | ~460.52 | 1.5 | Benzoyl, phenylalanine methyl |
| N-Acetyl-L-leucine | Acetylated leucine | 173.21 | 0.8 | Acetyl, carboxylate |
| N-[N-(3-CF3-benzoyl)-L-tyrosyl]-L-Phe | Trifluoromethylbenzoyl, tyrosine | ~523.50 | 2.2 | CF3, benzoyl, hydroxyl |
*Estimated based on analogous structures.
Enzyme Inhibition and Antiviral Activity:
- This compound : Demonstrates substrate specificity in ribosomal peptidyltransferase reactions, with L-tyrosine orientation critical for EF-Tu binding .
- Trifluoromethyl Derivatives: Exhibit potent anti-HBV activity (IC50: 8.73–11.74 μM) in HepG2.2.15 cells, surpassing non-fluorinated analogues due to enhanced enzyme-inhibitor interactions .
- Tyr-AMS Analogues: Co-crystallized with TyrRS (PDB: 1VBM), these compounds mimic tyrosyl-adenylate, competitively inhibiting tRNA charging and highlighting the importance of sulfamoyl adenosine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
